dTDP-L-rhodosamine

Description

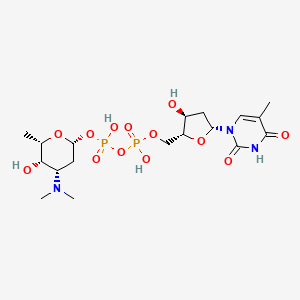

Structure

3D Structure

Properties

Molecular Formula |

C18H31N3O13P2 |

|---|---|

Molecular Weight |

559.4 g/mol |

IUPAC Name |

[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11-,12-,13+,14+,15+,16+/m0/s1 |

InChI Key |

XPIWJCQKSXFPJI-WYVHVMBXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O |

Origin of Product |

United States |

Biosynthesis of Dtdp L Rhodosamine: Pathways and Genetic Underpinnings

Canonical Biosynthetic Route of dTDP-L-Rhodosamine

The biosynthesis of this compound is primarily understood through the study of gene clusters responsible for the production of antibiotics like aclacinomycin A in Streptomyces species. mdpi.com The pathway involves a series of enzymatic reactions that convert a basic sugar into the final complex deoxysugar.

Initial Activation and Sugar Nucleotide Formation

The journey from a simple sugar to the complex this compound begins with the activation of glucose-1-phosphate and its subsequent conversion into a thymidine (B127349) diphosphate (B83284) (dTDP)-linked sugar intermediate. This process is foundational for the biosynthesis of many deoxysugars. researchgate.net

Glucose-1-Phosphate Thymidylyltransferase Activity (e.g., AknY)

The first committed step in the biosynthesis of this compound is the formation of dTDP-D-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase. uniprot.orgontosight.ai In the context of aclacinomycin biosynthesis in Streptomyces galilaeus, this enzymatic activity is attributed to the protein AknY (EC 2.7.7.24). mdpi.com

This enzyme is a key player as it initiates the pathway by activating the glucose substrate, making it amenable to subsequent modification. ontosight.aiproteopedia.org The reaction follows a sequential ordered bi-bi catalytic mechanism. uniprot.org

dTDP-D-Glucose 4,6-Dehydratase Activity (e.g., AknR)

Following the formation of dTDP-D-glucose, the next step is a dehydration reaction at the C4 and C6 positions of the glucose moiety. This reaction is catalyzed by dTDP-D-glucose 4,6-dehydratase, which converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. uniprot.orgresearchgate.net In the aclacinomycin gene cluster, this function is carried out by the enzyme AknR (EC 4.2.1.46). mdpi.com

This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD+ as a cofactor. nih.govkoreascience.kr The reaction mechanism involves three main steps: oxidation at C4, followed by dehydration to remove the C6 hydroxyl group, and finally, reduction at C4. uniprot.org

Deoxygenation and Stereochemical Modifications

With the formation of dTDP-4-keto-6-deoxy-D-glucose, the pathway diverges towards the creation of various deoxysugars through further deoxygenation and changes in stereochemistry. acs.org

2,3-Dehydratase Activity (e.g., AknN)

A crucial deoxygenation step occurs at the C2 and C3 positions, catalyzed by a 2,3-dehydratase. In S. galilaeus, the enzyme AknN is responsible for this C2 deoxygenation, leading to the formation of dTDP-3,4-diketo-2,6-dideoxy-D-glucose. mdpi.com These 2,3-dehydratases are part of the Nudix hydrolase superfamily. nih.gov

Epimerization Steps (e.g., AknL, DnmU Homologs)

Stereochemical modifications, particularly epimerization, are critical in determining the final structure of the deoxysugar. The enzyme AknL is proposed to have dTDP-4-dehydrorhamnose 3,5-epimerase activity. mdpi.com It is believed to act on a later intermediate in the pathway. In the biosynthesis of the related sugar dTDP-L-daunosamine in Streptomyces peucetius, the enzyme DnmU, a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, plays a similar role. researchgate.net These epimerases are crucial for inverting the stereochemistry at specific carbon centers to produce the L-configuration of the final sugar.

Summary of Key Enzymes

| Enzyme Name | Gene Name (Example) | EC Number | Function |

| Glucose-1-Phosphate Thymidylyltransferase | AknY | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. mdpi.comuniprot.org |

| dTDP-D-Glucose 4,6-Dehydratase | AknR | 4.2.1.46 | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.comuniprot.org |

| 2,3-Dehydratase | AknN | 4.2.1.- | Catalyzes the C2 deoxygenation of the sugar intermediate. mdpi.comnih.gov |

| 3,5-Epimerase | AknL, DnmU | - | Responsible for stereochemical inversion at C3 and C5. mdpi.comresearchgate.net |

Amination and N-Methylation Processes

3-Aminotransferase Activity (e.g., AknZ)

The first committed step towards amination involves the introduction of an amino group at the C-3 position of a keto-sugar intermediate. This reaction is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. In the biosynthesis of related deoxysugars, enzymes such as AknZ are responsible for this transamination. nih.govutexas.edu Phylogenetic analyses show that AknZ belongs to a group of 3-aminotransferases that act on 2-hydroxy sugars. utexas.eduresearchgate.net These enzymes utilize an amino acid, typically L-glutamate, as the amino donor, transferring the amino group to the C-3 position of the dTDP-sugar substrate.

4-Ketoreductase Activity (e.g., AknM)

Following amination, a stereospecific reduction of the keto group at the C-4 position is essential. This reaction is carried out by a 4-ketoreductase, an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family. In the context of aclacinomycin biosynthesis, AknM is an example of such a 4-ketoreductase. researchgate.net This enzyme uses NADPH as a cofactor to reduce the C-4 ketone, establishing the L-lyxo configuration characteristic of rhodosamine. researchgate.netnih.gov

N-Methyltransferase Catalysis (e.g., AknX2, AclP, SnogX, SnogA)

The final defining feature of this compound, its N,N-dimethylamino group, is installed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. researchgate.netnih.gov This process often occurs in a stepwise manner, involving two distinct methyltransferase activities.

In the biosynthesis of aclacinomycin in Streptomyces galilaeus, two N-methyltransferases, AknX2 and AclP, are required for the N,N-dimethylation of the aminosugar precursor. researchgate.netnih.gov Similarly, in the nogalamycin (B1679386) pathway of Streptomyces nogalater, the enzymes SnogX and SnogA are responsible for the sequential methylation of the amino group. nih.gov Typically, one enzyme catalyzes the conversion of the primary amine to a monomethylamino group, and a second enzyme completes the dimethylation.

N-methyltransferases involved in deoxysugar biosynthesis can exhibit relaxed substrate specificity, a trait that is of significant interest for biosynthetic engineering. researchgate.netnih.govnih.gov While some methyltransferases are highly specific for their native substrates, others can accept a range of peptidic or sugar-based molecules. researchgate.netscispace.com This catalytic promiscuity is not universal; for instance, the methyltransferases involved in plantazolicin biosynthesis show very strict substrate tolerance. scispace.com However, for enzymes like those in the glycopeptide antibiotic pathways, this flexibility allows for the modification of various biosynthetic intermediates. researchgate.netrsc.org This inherent adaptability can be harnessed to create novel antibiotic derivatives with potentially improved therapeutic properties. nih.govnih.gov

Biosynthetic Gene Clusters (BGCs) Encoding this compound Production

The genes encoding the enzymatic machinery for this compound biosynthesis are typically found organized into a biosynthetic gene cluster (BGC) on the bacterial chromosome. This co-localization facilitates the coordinated regulation and expression of the pathway. nih.govnih.govpsu.edu

Organization and Architecture of BGCs in Producer Organisms (e.g., Streptomyces galilaeus, Streptomyces nogalater)

The BGCs for anthracyclines are complex, containing genes for the polyketide aglycone synthesis, tailoring enzymes, and the deoxysugar pathways. nih.govacs.org In Streptomyces galilaeus, the producer of aclacinomycins, the gene cluster contains the necessary genes for this compound formation, including the aminotransferase, ketoreductase, and the N-methyltransferases AknX2 and AclP. researchgate.netnih.gov

Similarly, the nogalamycin BGC from Streptomyces nogalater is a large cluster of genes where the open reading frames (ORFs) for the deoxysugar pathway are grouped. nih.govnih.gov Sequence analysis of this cluster has identified the genes responsible for the entire nogalamycin structure, with eleven ORFs assigned to the deoxysugar pathway. nih.gov The modular and conserved nature of these deoxysugar gene cassettes across different Streptomyces species suggests a common evolutionary blueprint for the production of these vital glycosidic units. nih.govacs.org

Compound and Enzyme Information

Below are tables detailing the enzymes involved in the latter stages of this compound biosynthesis and the key chemical compounds mentioned in this article.

Enzymes in this compound Biosynthesis

| Enzyme (Example) | Enzyme Class | Function | Producing Organism Example |

|---|---|---|---|

| AknZ | 3-Aminotransferase | Catalyzes the transfer of an amino group to the C-3 position of the sugar precursor. | Streptomyces galilaeus |

| AknM | 4-Ketoreductase | Catalyzes the stereospecific reduction of the C-4 keto group. | Streptomyces galilaeus |

| AknX2 / AclP | N-Methyltransferase | Catalyze the sequential N-methylation of the amino group to form a dimethylamino group. | Streptomyces galilaeus |

| SnogX / SnogA | N-Methyltransferase | Catalyze the sequential N-methylation of the amino group. | Streptomyces nogalater |

Comparative Genomic Analysis of this compound Biosynthetic Genes

Comparative genomic analysis is a powerful tool for identifying and understanding the evolution of biosynthetic pathways. By comparing the genomes of different microorganisms that produce rhodosamine-containing compounds, researchers can identify conserved genes and gene clusters responsible for the synthesis of this deoxysugar. The biosynthetic gene clusters for anthracyclines like aclacinomycin in Streptomyces galilaeus and nogalamycin in Streptomyces nogalater serve as primary models for this analysis. researchgate.netmdpi.com

The genes responsible for this compound biosynthesis are typically located within the main BGC of the parent antibiotic. utupub.fi For instance, in the aclacinomycin (ACM) cluster of S. galilaeus, a series of akn (aclacinomycin) genes orchestrate the formation of the sugar moiety. mdpi.com The process starts from the primary metabolite glucose-1-phosphate. Similarly, the nogalamycin (sno) cluster in S. nogalater contains a set of homologous genes dedicated to sugar biosynthesis. researchgate.netacs.org

Comparative analysis involves searching for orthologs of these known biosynthetic genes in newly sequenced genomes. The presence of a homologous gene set strongly suggests the capability of an organism to produce this compound or a closely related aminosugar. For example, the cosG gene from the cosmomycin D pathway and the rhoG from the rhodomycin (B1170733) pathway show high identity to aknS, which is involved in transferring the rhodosamine sugar, indicating a shared evolutionary origin and function. researchgate.net Aligning the BGCs of aclacinomycin, rhodomycin, and doxorubicin (B1662922) reveals conserved regions corresponding to polyketide synthesis and tailoring steps, alongside divergent regions that contain the specific deoxysugar biosynthesis genes, such as those for L-rhodosamine. frontiersin.org

Key enzymes and their corresponding genes involved in the this compound pathway from S. galilaeus provide a genetic blueprint for such comparative studies.

| Gene | Enzyme/Protein | Proposed Function in this compound Biosynthesis | Reference |

|---|---|---|---|

| aknY | Glucose-1-phosphate thymidylyltransferase | Catalyzes the initial step, converting glucose-1-phosphate to dTDP-D-glucose. | mdpi.com |

| aknR | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | mdpi.com |

| aknN | 2,3-dehydratase | Catalyzes C-2 deoxygenation to form TDP-3,4-diketo-2,6-dideoxy-D-glucose. | mdpi.com |

| aknQ | 3-ketoreductase | Reduces the C-3 keto group. | mdpi.com |

| aknP | 3-dehydratase | Involved in a dehydration step. | mdpi.com |

| aknZ | Transaminase | Introduces an amino group at C-3, a key step in forming the aminosugar. | utupub.fi |

| aknX2 | N-methyltransferase | Performs the final N,N-dimethylation to yield this compound. | mdpi.comutupub.fifrontiersin.org |

Regulatory Mechanisms Governing this compound Biosynthesis

Pathway-Specific Transcriptional Regulation

The genes for this compound synthesis are co-located with genes for the polyketide aglycone and tailoring enzymes within a single BGC. utupub.fi This genomic organization facilitates co-regulation, ensuring that all components of the final antibiotic are synthesized in a coordinated manner. The expression of these BGCs is often controlled by one or more pathway-specific transcriptional regulators, frequently belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. mdpi.com

In the case of the aclacinomycin cluster, the SARP-family regulators AknI and AknO are known to activate the transcription of the biosynthetic genes. mdpi.com These regulators bind to specific DNA sequences in the promoter regions of the genes within the cluster, thereby switching on the production of the enzymes needed for both aklavinone (B1666741) and deoxysugar synthesis. Therefore, the regulation of this compound production is directly tied to the activation of the entire aclacinomycin pathway. The inactivation of a regulator like AknO can block the formation of the final product, demonstrating its critical role. mdpi.com

Global Regulatory Systems Affecting Deoxysugar Production

Superimposed on the pathway-specific controls are global regulatory networks that modulate antibiotic production in response to broader signals like nutrient starvation or environmental stress. utupub.fi These systems allow the cell to prioritize primary metabolism for growth under favorable conditions and switch to secondary metabolism when competition or starvation is encountered.

Several classes of global regulators influence the expression of anthracycline BGCs, and by extension, the production of this compound.

Pleiotropic Regulators : Proteins like WblA and BldA are highly conserved global regulators that affect the biosynthesis of multiple antibiotics in Streptomyces. mdpi.com For example, the deletion of the negative regulator WblA in S. peucetius led to a significant increase in doxorubicin production, an anthracycline that contains the related aminosugar daunosamine (B1196630). mdpi.com These regulators often respond to developmental signals and nutrient availability.

Two-Component Systems (TCSs) : These systems, comprising a sensor kinase and a response regulator, are a primary means for bacteria to sense and respond to environmental changes. TCSs are involved in the global regulation of secondary metabolism, often integrating signals related to quorum sensing and nutrient limitation to control the expression of BGCs. mdpi.com

γ-Butyrolactones (GBLs) : In some Streptomyces species, small diffusible signaling molecules like A-factor (a GBL) act as autoregulatory factors. They bind to cytoplasmic receptor proteins, which are often transcriptional regulators, to trigger the onset of antibiotic production. mdpi.com

These global systems form a complex, hierarchical cascade. Signals are first perceived by global and pleiotropic regulators, which then transmit the signal to the pathway-specific regulators (like SARPs) within the BGC, ultimately activating the genes for this compound biosynthesis along with the rest of the pathway. mdpi.com

Enzymology and Structural Biology of Dtdp L Rhodosamine Pathway Enzymes

Functional Characterization of dTDP-L-Rhodosamine Biosynthetic Enzymes

The biosynthesis of this compound commences with enzymes that are also involved in the well-characterized dTDP-L-rhamnose pathway, followed by dedicated aminotransferases and methyltransferases that introduce and modify the amino group.

Dehydratases and Reductases in Hexose Derivatization

The initial steps in the formation of the dTDP-6-deoxyhexose scaffold are catalyzed by a dehydratase and a reductase. The dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB, initiates the pathway by converting dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netbiorxiv.org This reaction proceeds through an oxidation-reduction mechanism involving a tightly bound NAD+ cofactor.

Following the action of other enzymes in the pathway, a final reduction step is necessary to yield the L-rhamnose configuration. This is carried out by a dTDP-4-dehydrorhamnose reductase, an RmlD homolog, which utilizes NADPH to reduce the C4-keto group, thereby generating dTDP-L-rhamnose. The enzymes involved in these initial steps are highly conserved across various bacterial species. nih.gov

Aminotransferases and Methyltransferases in Amino Sugar Formation

The conversion of the dTDP-L-rhamnose intermediate to this compound requires the introduction of an amino group and subsequent N,N-dimethylation. An aminotransferase, which is a pyridoxal-5-phosphate (PLP)-dependent enzyme, is responsible for replacing the C3'- or C4'-hydroxyl group with an amino group. While the specific aminotransferase for the this compound pathway is not extensively characterized, homologous enzymes from other deoxysugar biosynthetic pathways, such as DnmJ in daunorubicin (B1662515) biosynthesis, catalyze a similar transamination reaction using L-glutamate as the amino donor. researchgate.net The characterization of aromatic amino acid aminotransferases from various bacteria provides insights into the conserved structural elements crucial for substrate binding and catalysis in this enzyme family. nih.gov

The terminal step in this compound biosynthesis is the N,N-dimethylation of the amino group. This reaction is catalyzed by two S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases, AclP and AknX2, which have been identified in the aclarubicin (B47562) biosynthetic pathway. nih.gov These enzymes sequentially transfer two methyl groups from SAM to the nitrogen atom of the precursor, TDP-L-daunosamine, to yield this compound. The engineering of anthracycline biosynthetic pathways has demonstrated that the introduction of these methyltransferase genes is sufficient to produce N,N-dimethylated sugar moieties.

Epimerases in Stereochemical Control

Stereochemical control during the biosynthesis is critical, and this is achieved by the action of epimerases. The dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, known as RmlC, catalyzes a key double epimerization at the C3' and C5' positions of the hexose ring. This enzymatic step is crucial for converting the D-glucose configuration to the L-rhamnose configuration, which is the precursor for L-rhodosamine. The functional characterization of RmlC from various streptococcal species has confirmed its essential role in the biosynthesis of dTDP-L-rhamnose. biorxiv.orgnih.gov

Glycosyltransferase-Mediated Transfer of this compound

Once synthesized, this compound is transferred to an aglycone acceptor molecule by a dedicated glycosyltransferase. In the biosynthesis of the anthracycline aclacinomycin A, this crucial step is catalyzed by the AknS/AknT glycosylation complex.

Aklavinone (B1666741) 7-β-L-Rhodosaminyltransferase (AknS) Catalytic Activity

AknS is the glycosyltransferase that specifically transfers the L-rhodosamine moiety from this compound to the C7-hydroxyl group of the aglycone aklavinone. nih.gov Early studies with the related sugar dTDP-L-2-deoxyfucose showed that purified AknS has very low intrinsic activity. However, its catalytic efficiency is dramatically enhanced in the presence of its auxiliary partner protein, AknT.

Role of Auxiliary Proteins in Glycosyltransferase Function (e.g., AknT)

AknT is an activating protein that is essential for the efficient catalytic function of AknS. Biochemical studies have demonstrated that AknT significantly increases the turnover rate (kcat) of AknS without affecting the Michaelis constant (Km) for its substrates. This suggests that AknT does not play a role in substrate binding but rather in enhancing the catalytic step of the glycosyl transfer reaction. nih.gov It is proposed that AknT induces a conformational change in AknS that stabilizes the transition state of the reaction, thereby accelerating the rate of glycosylation. The requirement of an auxiliary protein for optimal glycosyltransferase activity has been observed in the biosynthesis of other polyketide-derived natural products. nih.gov

Kinetic Enhancement and Mechanistic Implications

The glycosyltransferase AknS, responsible for transferring L-rhodosamine, exhibits remarkably low intrinsic activity. Its catalytic efficiency is dramatically enhanced by the presence of an auxiliary protein, AknT. Studies have shown that AknT can accelerate the turnover rate (kcat) of AknS by as much as 200-fold for the transfer of L-rhodosamine. researchgate.net In one study, the kcat for AknS in the presence of AknT was 9.6 min⁻¹, a stark contrast to the 0.05 min⁻¹ observed for AknS alone—a 192-fold increase. nih.govresearchgate.net

Interestingly, this significant rate enhancement is not due to an increased affinity for the substrates. The Michaelis constants (Km) for both the sugar donor, this compound, and the aglycone acceptor, aklavinone, remain largely unchanged in the presence or absence of AknT. researchgate.netnih.gov This suggests that AknT's role is not to help AknS bind its substrates more tightly, but rather to facilitate the catalytic step itself. The proposed mechanism is that AknT binding induces a conformational change in AknS, which in turn stabilizes the transition state of the glycosyl transfer reaction, thereby lowering the activation energy and dramatically increasing the reaction rate. researchgate.net

| Enzyme(s) | Substrate | Km (μM) | kcat (min⁻¹) |

| AknS/AknT (1:3 ratio) | TDP-L-rhodosamine | 280 | 9.6 |

| Aklavinone | 5.7 | 9.6 | |

| AknS alone | TDP-L-rhodosamine | 329 | 0.05 |

| Aklavinone | 12 | 0.05 |

This table presents the kinetic parameters of the glycosyltransferase AknS with and without its auxiliary protein AknT, demonstrating the significant kinetic enhancement provided by AknT. nih.gov

Conformational Dynamics of Glycosyltransferase-Auxiliary Protein Complexes

The interaction between AknS and AknT is a prime example of the complex conformational dynamics that can govern enzyme activity. The kinetic data strongly implies that the binding of AknT to AknS is not a static event but one that actively remodels the catalytic site of AknS. It is hypothesized that AknT, acting as a regulatory subunit, optimizes the positioning and orientation of the aglycone substrate within the AknS active site. researchgate.net This induced fit would create a more catalytically competent conformation of the enzyme-substrate complex. researchgate.net

While direct structural evidence of these conformational changes is still forthcoming, the phenomenon of auxiliary proteins modulating glycosyltransferase activity is not unique to this system. Similar partnerships have been observed in the biosynthesis of other natural products, suggesting a conserved strategy for regulating complex glycosylation events. The dynamic interplay between the catalytic and auxiliary subunits allows for a finer level of control over the biosynthetic pathway.

Glycosyltransferase Substrate Specificity and Promiscuity

Glycosyltransferases are a diverse family of enzymes, and their substrate specificity can range from highly stringent to remarkably promiscuous. nih.gov In the context of this compound, the glycosyltransferase AknS demonstrates a clear preference for its natural substrate. The catalytic efficiency (kcat) of AknS is orders of magnitude higher with TDP-L-rhodosamine compared to other similar sugar donors like TDP-2-deoxy-L-fucose or TDP-L-daunosamine, confirming that TDP-L-rhodosamine is its preferred substrate. researchgate.net

Despite this preference, AknS does exhibit a degree of substrate promiscuity. It can transfer other deoxysugars, albeit at a much-reduced rate. This flexibility is a common trait among glycosyltransferases involved in secondary metabolism and is a key driver of the chemical diversity of natural products.

Conversely, the subsequent glycosyltransferase in the aclacinomycin pathway, AknK, which is responsible for adding the second and third sugars to the growing glycan chain, does not accept TDP-L-rhodosamine as a substrate. researchgate.net This demonstrates that while some promiscuity exists, there is also a high degree of specificity that dictates the precise sequence of sugars in the final natural product. This specificity is likely dictated by the unique architecture of each enzyme's active site, which has evolved to recognize specific donor and acceptor molecules.

Structural Insights into this compound Biosynthetic Enzymes

Understanding the three-dimensional structure of the enzymes in the this compound pathway is crucial for elucidating their mechanisms and for enabling protein engineering efforts. While experimental structures for all the key enzymes are not yet available, predictive modeling and comparison with homologous proteins provide valuable insights.

Three-Dimensional Protein Structures and Active Site Architecture

Sequence analysis places AknS in the Glycosyltransferase Family 1 (GT1), which typically features a GT-B structural fold. nih.govnih.gov The GT-B fold is characterized by two distinct Rossmann-like domains, with the active site located in the cleft between them. nih.gov The N-terminal domain is primarily involved in binding the acceptor substrate, while the C-terminal domain binds the nucleotide-sugar donor. nih.gov

A predicted three-dimensional structure of an AknS monomer, generated by AlphaFold, is consistent with the GT-B fold, showing a parallel β-sheet surrounded by α-helices. nih.gov Homology analysis suggests that AknS likely functions as a homodimer. nih.gov Within the predicted structure, a three-helix motif, recognized as a common feature in glycosyltransferases that require auxiliary proteins, has been identified. nih.gov The active site architecture of GT1 enzymes often includes key residues that facilitate catalysis.

While an experimental structure for AknT is not available, it is known to be a P450-like enzyme with oxidoreductase activity. nih.gov Its role as an auxiliary protein suggests that it possesses a protein-protein interaction domain that allows it to bind to and modulate the activity of AknS.

Structure-Function Relationships and Mutagenesis Studies

Although specific site-directed mutagenesis studies on AknS are limited in the available literature, analysis of its predicted structure and comparison with other GT1 enzymes allow for the identification of putative key residues. For instance, in many GT1 enzymes, a His-Asp catalytic dyad acts as a general base to activate the acceptor substrate for nucleophilic attack. nih.govnih.gov In the predicted AknS structure, residues H13 and D356 have been highlighted as potentially crucial for catalysis. nih.gov Furthermore, two amino acids, N230 and T335, have been identified as potentially important for the formation of a hydrogen bond with the TDP portion of the sugar donor. nih.gov

Mutagenesis studies on other glycosyltransferases have demonstrated that altering specific residues in the active site can impact substrate specificity and catalytic efficiency. Such studies on AknS would be invaluable for confirming the roles of these predicted active site residues and for engineering novel glycosyltransferases with altered substrate specificities.

Mechanisms of Enzymatic Catalysis (e.g., Inverting vs. Retaining Glycosyltransferases)

Glycosyltransferases are classified as either "inverting" or "retaining" based on the stereochemical outcome at the anomeric carbon of the sugar donor during the transfer reaction. Inverting glycosyltransferases catalyze a direct displacement SN2-like reaction, resulting in an inversion of the anomeric stereochemistry. nih.govresearchgate.net Retaining glycosyltransferases, on the other hand, result in a net retention of the anomeric stereochemistry.

Metabolic Role of Dtdp L Rhodosamine in Natural Product Glycosylation

dTDP-L-Rhodosamine as a Glycosyl Donor in Anthracycline Biosynthesis

The attachment of deoxysugars, such as L-rhodosamine, to an aglycone core is a crucial step in the biosynthesis of many anthracyclines. This glycosylation is catalyzed by enzymes known as glycosyltransferases (GTs), which recognize and utilize specific nucleotide-activated sugar donors like this compound.

Integration into Aclacinomycin A Biosynthetic Pathway

In the biosynthesis of aclacinomycin A, an antitumor antibiotic produced by Streptomyces galilaeus, this compound serves as the initial sugar donor. researchgate.netresearchgate.net The glycosyltransferase AknS, in conjunction with its accessory protein AknT, catalyzes the transfer of L-rhodosamine from this compound to the C-7 hydroxyl group of the aklavinone (B1666741) aglycone. mdpi.comnih.govqmul.ac.uk This reaction forms rhodosaminyl-aklavinone, the first glycosylated intermediate in the pathway. researchgate.netmdpi.com The AknS/AknT complex is essential for efficient transfer, with AknT significantly increasing the catalytic rate of AknS. nih.gov Following this initial step, another glycosyltransferase, AknK, sequentially adds two more deoxysugar units, L-2-deoxyfucose and L-rhodinose, to complete the trisaccharide chain of aclacinomycin A. researchgate.netresearchgate.net

Involvement in Nogalamycin (B1679386) Biosynthesis

The biosynthesis of nogalamycin, another potent anthracycline anticancer agent, also involves L-rhodosamine. acs.orgnih.gov While the complete enzymatic synthesis of this compound has been demonstrated, its direct incorporation into nogalamycin is part of a more complex pathway. acs.org In the biosynthesis of nogalamycin R, a related intermediate, L-rhodosamine is attached to the aglycone. acs.orgnih.gov The glycosyltransferase SnogD is responsible for the O-glycosidic bond formation. acs.org Interestingly, the biosynthesis of the final nogalamine moiety in nogalamycin involves post-glycosylation modifications of the initially attached L-rhodosamine. researchgate.net

Contribution to the Glycosylation of Related Anthracyclines (e.g., Daunomycin, Adriamycin, Idarubicin)

While this compound is not the direct precursor for the daunosamine (B1196630) moiety found in daunomycin and adriamycin (doxorubicin), the study of rhodosamine-transferring enzymes has provided insights into the broader mechanisms of anthracycline glycosylation. The glycosyltransferase AknK from the aclacinomycin pathway has been shown to accept monoglycosylated anthracyclines like daunomycin, adriamycin, and idarubicin (B193468) as substrates, attaching a second deoxysugar to them. researchgate.netacs.org This demonstrates the potential for cross-talk between different anthracycline biosynthetic pathways and highlights the substrate flexibility of some glycosyltransferases. The N,N-dimethylated amine of rhodosamine, as seen in aclacinomycin, has been shown to enhance cytotoxicity compared to the primary amine found in daunorubicin (B1662515) and doxorubicin (B1662922). acs.org

Impact of Deoxysugar Moieties on Biological Activity of Glycosylated Natural Products

Modifications to the sugar portion can lead to analogues with altered activity. For example, the N,N-dimethylation of the amino sugar, as in L-rhodosamine, generally leads to improved histone eviction and enhanced cytotoxicity compared to the primary amine of L-daunosamine. acs.org The number and type of sugar residues also play a role; compounds with terminal 2,6-dideoxy sugars have shown significantly higher anticancer activity than those with terminal 2-deoxy- or 6-deoxysugars. osu.edu This underscores the importance of the deoxysugar in mediating the interaction with biological targets and influencing the pharmacological properties of the parent molecule.

Biosynthesis of Related Nucleotide Diphosphate (B83284) Deoxysugars (e.g., dTDP-L-Daunosamine, dTDP-L-Rhamnose)

The biosynthesis of this compound shares common enzymatic steps with other dTDP-deoxysugars, notably dTDP-L-daunosamine and dTDP-L-rhamnose. These pathways typically start from glucose-1-phosphate and involve a series of enzymatic reactions including thymidylylation, dehydration, epimerization, and reduction.

dTDP-L-Daunosamine Biosynthesis: The biosynthesis of dTDP-L-daunosamine, the precursor for the sugar moiety in daunorubicin and doxorubicin, begins with D-glucose-1-phosphate. mdpi.comnih.gov The key enzymes involved are encoded by the dnm gene cluster and include a transferase (DnmL), a dehydratase (DnmM), an epimerase (DnmU), a hydratase (DnmT), an aminotransferase (DnmJ), and a ketoreductase (DnmV). mdpi.com The pathway proceeds through the intermediate thymidine (B127349) diphosphate-4-keto-6-deoxy-D-glucose (TKDG). mdpi.com Reconstitution of this pathway in vitro has provided insights into its enzymatic steps and bottlenecks. nih.govacs.org

dTDP-L-Rhamnose Biosynthesis: The biosynthesis of dTDP-L-rhamnose is a well-characterized four-step enzymatic pathway starting from glucose-1-phosphate and dTTP. frontiersin.orgnih.govmdpi.com The enzymes involved are RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase), and RmlD (dTDP-4-dehydrorhamnose reductase). frontiersin.orgnih.govnih.gov This pathway is crucial for the production of rhamnose-containing polysaccharides in many bacteria. nih.govnih.gov

The table below summarizes the key enzymes in the biosynthesis of these related deoxysugars.

| Deoxysugar | Precursor | Key Enzymes | Organism Example |

| This compound | Glucose-1-Phosphate | AknY, AknR, AknN, AknQ, AknP, AknZ, AknL, AknM, AknX2 | Streptomyces galilaeus |

| dTDP-L-Daunosamine | Glucose-1-Phosphate | DnmL, DnmM, DnmU, DnmT, DnmJ, DnmV | Streptomyces peucetius |

| dTDP-L-Rhamnose | Glucose-1-Phosphate | RmlA, RmlB, RmlC, RmlD | Saccharothrix syringae, Streptococcus pyogenes |

Biotechnological Approaches and Synthetic Biology Applications

Chemoenzymatic Synthesis of dTDP-L-Rhodosamine and Derivatives

Chemoenzymatic synthesis combines the precision of biological catalysts with the flexibility of chemical methods. For complex molecules like this compound, this approach is particularly powerful, enabling production under mild conditions with high stereo- and regioselectivity.

A notable example is the in vitro reconstitution of the this compound biosynthetic pathway. Research has demonstrated the synthesis of this compound from α-D-glucose-1-TDP using a cascade of seven enzymes. acs.orgresearchgate.net In the context of nogalamycin (B1679386) biosynthesis, a nine-enzyme, two-pot reaction system was established to first form this compound and then attach it to the polyketide scaffold. acs.org The first step involved seven enzymes (RmlB, SnogI, SnogF, SnogG, SnogX, SnogA, and SnogH) to produce the activated sugar. acs.org The enzymatic synthesis of this compound from the precursor TDP-L-daunosamine is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. frontiersin.orgresearchgate.net Specifically, the AclP and AknX2 N-methyltransferases from the aclarubicin (B47562) pathway are required for the complete N,N-dimethylation of TDP-L-daunosamine to form TDP-L-rhodosamine. frontiersin.orgresearchgate.net

The development of these multi-enzyme systems requires a deep understanding of each enzyme's kinetics and optimal operating conditions to avoid bottlenecks and maximize productivity. mdpi.com

Table 1: Example of a Multi-Enzyme System for this compound Synthesis

| Enzyme | Function in Pathway | Source Organism (Example) |

| RmlA | Glucose-1-phosphate thymidylyltransferase | Pseudomonas aeruginosa |

| RmlB | dTDP-D-glucose 4,6-dehydratase | Saccharothrix syringae |

| SnogI | Deaminase/reductase | Streptomyces nogalater |

| SnogF | Putative aminotransferase | Streptomyces nogalater |

| SnogG | Putative reductase | Streptomyces nogalater |

| SnogX / AknX2 | N-methyltransferase | Streptomyces nogalater / Streptomyces galilaeus |

| SnogA / AclP | N-methyltransferase | Streptomyces nogalater / Streptomyces galilaeus |

This table provides a generalized pathway based on enzymes identified in various biosynthetic gene clusters. The exact enzyme composition can vary.

A significant challenge in using multi-enzyme systems is the stability and reusability of the enzymes, especially when some are insoluble or precipitate during the reaction. acs.orgnih.gov Enzyme immobilization, which confines enzymes to a solid support, is a crucial strategy to overcome these limitations. ul.ieresearchgate.net Immobilization enhances enzyme stability, facilitates separation from the reaction mixture, and allows for continuous operation and enzyme reuse, making the process more economically viable. researchgate.net

In the chemoenzymatic synthesis of this compound, a key breakthrough was achieved by immobilizing the entire seven-enzyme cascade. acs.orgacs.org When the biosynthetic pathway was expressed in Escherichia coli, several of the enzymes were found to be insoluble. acs.orgnih.gov To resolve this, all seven enzymes were produced with histidine tags (His-tags) and immobilized onto TALON™ affinity beads. acs.org This approach not only solved the solubility problem but also concentrated the enzymes, potentially increasing reaction efficiency through substrate channeling. acs.org The immobilized system successfully produced this compound in a one-pot reaction format. acs.orgacs.org

Table 2: Enzyme Immobilization for this compound Synthesis

| Immobilization Method | Support Material | Enzymes Involved | Advantage Observed | Reference |

| Affinity Binding (His-tag) | TALON™ Superflow Resin | Seven enzymes including RmlB, SnogI, SnogF, SnogG, SnogX, SnogA, SnogH | Overcame insolubility of heterologously expressed enzymes; enabled one-pot synthesis. | acs.orgacs.org |

Metabolic Engineering of Microbial Hosts for Optimized this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. This strategy has been effectively applied to microbial hosts to increase the yield of this compound and its derivatives.

Streptomyces species are natural producers of many complex secondary metabolites, including anthracyclines that utilize aminosugars. utupub.fi They are prime targets for metabolic engineering to create novel, potentially superior drug candidates. A prominent example is the engineering of Streptomyces peucetius, the producer of the anticancer drugs doxorubicin (B1662922) and daunorubicin (B1662515), which naturally contain the aminosugar L-daunosamine. frontiersin.orgnih.gov

To produce anthracyclines containing L-rhodosamine, researchers engineered an industrial strain of S. peucetius. frontiersin.orgnih.gov This was achieved through several key genetic modifications:

Introduction of N-methyltransferases: The genes aclp and aknx2 from the aclarubicin biosynthetic cluster of Streptomyces galilaeus were introduced. These enzymes catalyze the N,N-dimethylation of the native TDP-L-daunosamine intermediate to form TDP-L-rhodosamine. frontiersin.orgresearchgate.net

Replacement of Glycosyltransferase: The native glycosyltransferase gene, dnrS, was replaced with the genes for the glycosyltransferase/auxiliary protein pair aknS and aknT, also from the aclarubicin pathway. This new pair is capable of efficiently transferring the newly synthesized rhodosamine sugar onto the anthracycline aglycone. frontiersin.orgnih.govnih.gov

LC-MS/MS analysis of the engineered strains confirmed that they efficiently produced dimethylated sugars and successfully incorporated them into the biosynthetic pathway, resulting in the production of the novel compound N,N-dimethyldaunorubicin. frontiersin.orgnih.gov

Heterologous expression, the expression of genes in a host organism that does not naturally have them, is a cornerstone of synthetic biology. It allows for the reconstitution of complex biosynthetic pathways in more easily manipulated hosts.

Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth and well-understood genetics. nih.gov It has been successfully used to express the individual enzymes required for dTDP-L-rhamnose and this compound synthesis. frontiersin.orgnih.govacs.org However, expressing the entire multi-enzyme cascade for this compound in E. coli can lead to challenges, such as the insolubility and precipitation of several of the biocatalysts, which necessitated the use of immobilization strategies to achieve a functional pathway. acs.orgnih.gov

Streptomyces venezuelae has emerged as a particularly effective heterologous host for the production of glycosylated natural products. researchgate.net Its fast growth, established genetic tools, and ability to correctly fold and express complex pathways from other actinomycetes make it highly advantageous. researchgate.netresearchgate.net Researchers have developed S. venezuelae mutant strains where the gene cluster for the native deoxysugar has been deleted. researchgate.net These "clean" chassis strains can then be used to express biosynthetic pathways for various exogenous sugars, such as TDP-L-olivose or TDP-L-rhamnose. researchgate.netnih.gov This system provides a powerful platform for pathway reconstitution and combinatorial biosynthesis without interference from endogenous sugar pathways. researchgate.netresearchgate.net

Combinatorial Biosynthesis Utilizing this compound

Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to "mix and match" genes from different organisms to create novel chemical structures. This compound is a key building block in this strategy, as the sugar moiety of complex natural products like anthracyclines is a critical determinant of their biological activity. nih.govresearchgate.net

By engineering microbial hosts to produce this compound and expressing flexible glycosyltransferases, new derivatives of existing drugs can be created. The engineered S. peucetius strain that produced N,N-dimethyldaunorubicin is a prime example of this approach, yielding a novel anthracycline with potentially reduced cytotoxicity. frontiersin.orgnih.gov

Furthermore, the development of a Streptomyces venezuelae-based system has expanded these possibilities. nih.gov By introducing gene cassettes for the biosynthesis of different nucleotide deoxysugars along with a substrate-flexible glycosyltransferase like AknS, this system can convert a single aglycone precursor (ε-rhodomycinone) into a range of doxorubicin analogs with diverse sugar moieties. nih.gov This approach has led to the generation of numerous novel rhodomycin (B1170733) D derivatives, demonstrating the power of combinatorial biosynthesis for the glycodiversification of natural products to improve anticancer agents. nih.gov

Generation of Novel Glycosylated Natural Product Analogs

The activated sugar donor this compound is a key precursor in the biosynthesis of several clinically important natural products, particularly those belonging to the anthracycline class of antibiotics. Biotechnological approaches have leveraged the enzymes involved in its biosynthesis and transfer to create novel glycosylated analogs with potentially improved therapeutic properties. The inherent flexibility of certain glycosyltransferases (GTs) allows them to accept not only their natural substrate, this compound, but also a variety of other nucleotide-activated deoxysugars. This promiscuity is a cornerstone of glycodiversification efforts.

A notable example involves the glycosyltransferase AknS, which, in conjunction with its auxiliary protein AknT, is responsible for transferring L-rhodosamine to the aklavinone (B1666741) aglycone during the biosynthesis of aclacinomycin A. researchgate.netmdpi.com Studies have shown that the AknS/AknT complex exhibits a broad substrate tolerance, accepting a range of unnatural sugar donors. nih.gov This has been exploited in combinatorial biosynthesis systems to generate new derivatives of rhodomycin D, a key intermediate in doxorubicin biosynthesis. By introducing genes for the biosynthesis of various TDP-deoxysugars into a Streptomyces venezuelae host strain expressing aknS and aknT, researchers have successfully produced a series of novel rhodomycin D analogs. nih.gov These efforts have yielded compounds glycosylated with sugars such as L-daunosamine, L-ristosamine, L-vancosamine, D-digitoxose, L-digitoxose, and L-rhamnose, among others. nih.gov

Similarly, the glycosyltransferase AknK, which catalyzes the subsequent glycosylation step in aclacinomycin biosynthesis, has also been shown to be a versatile tool for generating novel analogs. researchgate.netmdpi.com AknK can transfer alternative sugars like dTDP-L-daunosamine to various monoglycosylated anthracyclines, including daunomycin and adriamycin, thereby creating new disaccharide-containing structures. researchgate.net Furthermore, AknK has been observed to catalyze the addition of a second L-2-deoxyfucosyl moiety, leading to a novel trisaccharide chain. researchgate.net The combination of flexible glycosyltransferases like AknS and AknK with engineered deoxysugar biosynthetic pathways has thus become a powerful strategy for producing libraries of new-to-nature anthracyclines.

Table 1: Examples of Novel Glycosylated Natural Product Analogs Generated Using Glycosyltransferases Associated with this compound Biosynthesis

| Glycosyltransferase(s) | Aglycone Acceptor | Unnatural Sugar Donor(s) | Novel Product(s) | Reference(s) |

|---|---|---|---|---|

| AknS/AknT | ε-Rhodomycinone | TDP-L-ristosamine, TDP-L-vancosamine, TDP-D-digitoxose, TDP-L-digitoxose, TDP-L-rhamnose | Novel Rhodomycin D derivatives | nih.gov |

| AknK | Rhodosaminyl aklavinone | dTDP-L-daunosamine | Alternate disaccharide anthracycline | researchgate.net |

| AknK | Daunomycin, Adriamycin | dTDP-L-2-deoxyfucose | Disaccharide-containing anthracycline variants | researchgate.net |

| AknS/AknT and AknK | Aklavinone | Unnatural dTDP-2-deoxyhexoses | Novel glycosylated aclacinomycins, including a trisaccharide variant | researchgate.net |

| ElmGT | 8-demethyl-tetracenomycin C | Various TDP-deoxysugars (e.g., TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars) | Novel Tetracenomycin derivatives | acs.org |

Engineering Glycosyltransferases for Expanded Substrate Repertoire

Beyond exploiting the natural promiscuity of glycosyltransferases, synthetic biology offers powerful tools to rationally engineer these enzymes for an expanded substrate repertoire. By modifying the amino acid sequence of a GT, it is possible to alter its substrate specificity, allowing for the incorporation of an even wider array of sugar moieties into natural products. This targeted approach holds significant promise for creating novel analogs with fine-tuned biological activities.

Site-directed mutagenesis is a key technique in this endeavor. By targeting specific residues within the enzyme's active site, particularly in the regions responsible for binding the nucleotide-sugar donor, researchers can modulate substrate recognition. For instance, studies on the glycosyltransferase ElmGT, which is involved in the biosynthesis of the antitumor drug elloramycin, have shown that mutations in residues within the dNDP-sugar binding domain can alter its substrate preferences. nih.govresearchgate.net Specifically, modifications to residues L309 and N312 were shown to modulate the efficiency of transfer for different deoxysugars, in some cases making the enzyme more specific for a particular unnatural substrate. nih.govresearchgate.net

Another approach involves the rational design of enzymes based on structural information. As more crystal structures of glycosyltransferases become available, it is increasingly feasible to use computational modeling to predict the effects of specific mutations. This structure-guided engineering can help to identify key "hot spot" residues that, when mutated, are likely to result in altered substrate specificity. acs.org This strategy has been successfully applied to various GTs to enhance their catalytic efficiency or to broaden their acceptance of unnatural substrates.

Furthermore, the engineering of enzymes in the deoxysugar biosynthetic pathways that produce the activated sugar donors can also lead to the generation of novel glycosylated compounds. For example, rational mutation of the allosteric site of the nucleotidyltransferase RmlA, an enzyme involved in the early steps of dTDP-L-rhamnose biosynthesis, has led to expanded substrate tolerance and improved catalytic activity. nih.govacs.org This allows for the in vivo production of a wider range of dTDP-activated sugars that can then be utilized by promiscuous or engineered glycosyltransferases. These combined approaches of engineering both the sugar biosynthetic pathways and the glycosyltransferases themselves provide a versatile and powerful platform for generating diverse libraries of novel glycosylated natural products.

Table 2: Examples of Engineered Glycosyltransferases and Related Enzymes for Expanded Substrate Repertoires

| Enzyme | Engineering Strategy | Targeted Residues/Domains | Outcome | Reference(s) |

|---|---|---|---|---|

| ElmGT | Site-directed mutagenesis | L309, N312 (in dNDP-sugar binding region) | Modulated substrate flexibility, making it more precise for specific deoxysugars | nih.govresearchgate.net |

| RmlA | Rational mutation of allosteric site | Allosteric site residues | Expanded substrate tolerance and improved catalytic activity for dTDP-sugar synthesis | nih.govacs.org |

| Tyl1a | Substrate specificity studies | Not applicable (natural promiscuity) | Demonstrated tolerance for C-2 deoxygenated and CDP-linked substrates, suggesting potential for engineering | nih.gov |

| Glycosyltransferases (general) | "Hot spot" saturation mutagenesis | Key residues identified through structural analysis | Catalysts for glycorandomization with altered specificity | acs.org |

Q & A

Q. What experimental strategies are recommended for optimizing the chemical synthesis of dTDP-L-rhodosamine?

Methodological Answer:

- Begin with precursor activation (e.g., nucleotide sugar synthesis) and employ TLC (thin-layer chromatography) to monitor reaction progress .

- Optimize reaction conditions (temperature, pH, enzyme/substrate ratios) for glycosyltransferase-mediated steps.

- Purify intermediates via repeated aqueous washes to remove side products like diethylammonium chloride, as seen in analogous nucleotide sugar syntheses . Validate purity using NMR and mass spectrometry.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- Use X-ray crystallography or cryo-EM to resolve atomic-level structures of enzymes bound to this compound (e.g., Rhodosamine biosynthetic enzymes).

- Apply stereochemical validation tools like PROCHECK to assess structural models for stereochemical outliers, ensuring bond angles and torsions align with high-resolution reference datasets .

Q. What data management practices are critical for reproducibility in this compound research?

Methodological Answer:

- Document raw spectral data (NMR, MS), reaction conditions, and purification protocols in structured repositories.

- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by annotating datasets with metadata (e.g., solvent systems, enzyme sources) . Use version-controlled platforms like Zenodo or institutional databases .

Advanced Research Questions

Q. How can contradictory structural data for this compound in different enzymatic contexts be resolved?

Methodological Answer:

- Perform comparative molecular dynamics simulations to evaluate conformational flexibility under varying pH or cofactor conditions .

- Validate hypotheses using mutagenesis studies targeting active-site residues in biosynthetic enzymes (e.g., RhlB in Streptomyces). Cross-reference results with cryo-EM or SAXS data to resolve ambiguities .

Q. What experimental designs are suitable for probing the role of this compound in antibiotic resistance mechanisms?

Methodological Answer:

- Design knockout strains of biosynthetic genes (e.g., rhlA, rhlB) and compare antibiotic susceptibility profiles using MIC (Minimum Inhibitory Concentration) assays.

- Employ isotopic labeling (e.g., -glucose) to trace metabolic flux in rhodococcal pathways, coupled with LC-MS/MS quantification .

Q. How should researchers address discrepancies in reported enzymatic activity levels for this compound biosynthetic enzymes?

Methodological Answer:

Q. What computational approaches are effective for predicting this compound interactions with non-canonical enzyme homologs?

Methodological Answer:

Q. How can researchers investigate the thermodynamic stability of this compound under varying physiological conditions?

Methodological Answer:

- Perform DSC (Differential Scanning Calorimetry) to measure melting temperatures () in buffers mimicking bacterial cytosol.

- Correlate stability data with enzymatic activity assays under stress conditions (e.g., oxidative stress) to identify destabilizing factors .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.